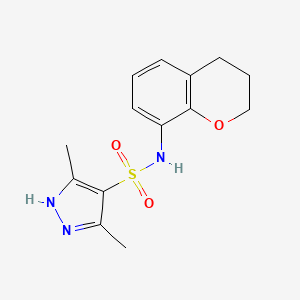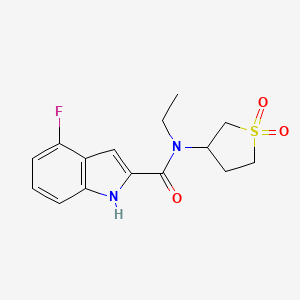
N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as DCDS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCDS is a heterocyclic compound that contains a pyrazole ring, a chromene ring, and a sulfonamide group.
作用機序
The mechanism of action of N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which are important for maintaining the acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which can lead to various biochemical and physiological effects. Inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can result in metabolic acidosis. This compound has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
実験室実験の利点と制限
One of the advantages of N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a valuable tool for studying the role of carbonic anhydrases in various physiological processes. This compound can also be used as a building block for the synthesis of various bioactive compounds, which have potential applications in drug discovery and material science.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. One of the potential areas of research is the development of this compound-based compounds with improved solubility and stability. Another area of research is the investigation of the anticancer activity of this compound and its derivatives, which could lead to the development of novel anticancer agents. This compound can also be used as a building block for the synthesis of various MOFs, which have potential applications in drug delivery and catalysis.
合成法
N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be synthesized through a multistep reaction process that involves the condensation of 3,4-dihydro-2H-chromen-8-one with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide. The resulting product is then treated with sulfamic acid to obtain this compound.
科学的研究の応用
N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has also been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
In drug discovery, this compound has been used as a building block for the synthesis of various bioactive compounds such as pyrazole-based sulfonamides, which have been shown to exhibit potent antimicrobial and anticancer activities. This compound has also been used as a ligand for the design of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, catalysis, and drug delivery.
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-8-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-14(10(2)16-15-9)21(18,19)17-12-7-3-5-11-6-4-8-20-13(11)12/h3,5,7,17H,4,6,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZUXJODKABLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=CC3=C2OCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)